3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one
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Overview
Description
3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one typically involves the condensation of benzaldehyde derivatives with furan-2(3H)-one derivatives. Common reagents used in this synthesis include:
- Benzaldehyde or substituted benzaldehydes
- Furan-2(3H)-one or its derivatives
- Catalysts such as piperidine or pyrrolidine
- Solvents like ethanol or methanol
The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzylidene-5-phenylfuran-2(3H)-one
- 3-Benzylidene-5-(4-methylphenyl)furan-2(3H)-one
- 3-Benzylidene-5-(3,4-dimethoxyphenyl)furan-2(3H)-one
Uniqueness
3-Benzylidene-5-(2,5-dimethylphenyl)furan-2(3H)-one is unique due to the presence of the 2,5-dimethylphenyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
62566-19-2 |
---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-benzylidene-5-(2,5-dimethylphenyl)furan-2-one |
InChI |
InChI=1S/C19H16O2/c1-13-8-9-14(2)17(10-13)18-12-16(19(20)21-18)11-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
PBVQJBSTMGHFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC3=CC=CC=C3)C(=O)O2 |
Origin of Product |
United States |
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